molecular formula C10H12FNO2 B2582381 4-Amino-4-(4-fluorophenyl)butanoic acid CAS No. 1042559-02-3

4-Amino-4-(4-fluorophenyl)butanoic acid

Cat. No.: B2582381
CAS No.: 1042559-02-3
M. Wt: 197.209
InChI Key: JXBFAHMLBIOICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-4-(4-fluorophenyl)butanoic acid is an organic compound with the molecular formula C₁₀H₁₂FNO₂ It is a derivative of butanoic acid, featuring an amino group and a fluorophenyl group attached to the butanoic acid backbone

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(4-fluorophenyl)butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-4-(4-fluorophenyl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-(4-fluorophenyl)butanoic acid
  • 4-Amino-4-(3-fluorophenyl)butanoic acid
  • 4-Amino-4-(4-chlorophenyl)butanoic acid

Uniqueness

4-Amino-4-(4-fluorophenyl)butanoic acid is unique due to the presence of both an amino group and a fluorophenyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .

Biological Activity

4-Amino-4-(4-fluorophenyl)butanoic acid (also known as 4-Amino-3-(4-fluorophenyl)butanoic acid) is a compound of interest due to its potential pharmacological effects. Its structure suggests various interactions with biological systems, particularly in the context of receptor modulation and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H12FNO2, and it features a fluorinated phenyl group which may enhance its biological activity through increased lipophilicity and altered binding properties compared to non-fluorinated analogs .

Research indicates that the presence of the fluorine atom in the para position of the phenolic ring significantly enhances the compound's potency in various biological assays. For example, studies have shown that fluorinated compounds can exhibit increased inhibition of serotonin uptake and modulation of G protein-coupled receptors (GPCRs), which are crucial in many physiological processes .

Pharmacological Effects

  • Inhibition of Enzymatic Activity :
    • 5-Hydroxytryptamine (5-HT) Uptake : The compound has been noted to inhibit 5-HT uptake effectively, suggesting potential applications in treating mood disorders .
    • G Protein-Coupled Receptor Modulation : It may act as a modulator for specific GPCRs, impacting neurotransmitter release and signaling pathways.
  • Antinociceptive Properties :
    • In vivo studies have demonstrated that derivatives of this compound can produce analgesic effects without significant side effects typically associated with opioid analgesics. This suggests a potential role in pain management therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Pendergrass et al. (2020)Investigated the compound's role in inhibiting type III secretion systems in pathogenic bacteria, highlighting its potential as an antimicrobial agent .
De Neve et al. (2021)Evaluated the antinociceptive effects in animal models, showing promising results comparable to traditional pain medications but with fewer adverse effects .
MDPI Review (2022)Discussed structure-activity relationships (SAR) emphasizing how fluorination enhances pharmacological profiles across various drug classes .

Toxicology and Safety Profile

While the compound shows promise in various therapeutic areas, understanding its toxicity is crucial. Preliminary data indicate low acute toxicity; however, extensive toxicological evaluations are necessary to establish safety profiles before clinical applications can be considered .

Properties

IUPAC Name

4-amino-4-(4-fluorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBFAHMLBIOICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCC(=O)O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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